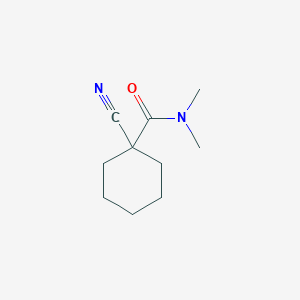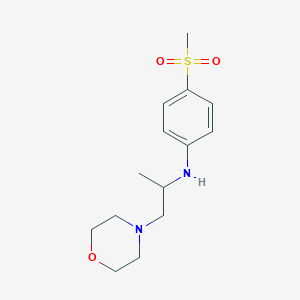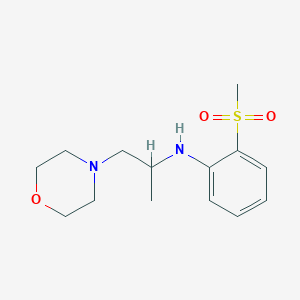![molecular formula C13H19NO2 B7588196 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid, also known as DMAA, is a synthetic organic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA is a sympathomimetic amine that has been marketed as a pre-workout supplement due to its stimulant effects. The compound has been the subject of controversy due to its safety and legality.
Mecanismo De Acción
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased energy, focus, and alertness. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid include increased energy, focus, and alertness, as well as increased heart rate and blood pressure. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to feelings of euphoria and increased motivation. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has also been shown to increase the breakdown of fat, leading to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has several advantages for lab experiments, including its ease of synthesis and its ability to stimulate the central nervous system. However, 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid also has several limitations, including its potential for abuse and its safety concerns.
Direcciones Futuras
For 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid research include further studies on its safety and efficacy as a performance-enhancing drug and its potential use in the treatment of ADHD and narcolepsy.
Métodos De Síntesis
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid can be synthesized through the reaction of 2,5-dimethylbenzaldehyde and methylamine in the presence of a reducing agent. The resulting product is then reacted with bromopropane to form 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid. The synthesis of 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has been used in scientific research to study its effects on the central nervous system and its potential as a performance-enhancing drug. Studies have shown that 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid can increase energy, focus, and alertness. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-11(2)12(8-10)9-14(3)7-6-13(15)16/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYVEKMUEQDOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)

![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
